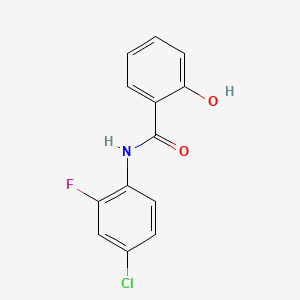
ndmc101
Übersicht
Beschreibung
NDMC101 is a potent inhibitor of osteoclastogenesis, which is the process of bone resorption by osteoclasts. This compound is known for its ability to inhibit the differentiation of osteoclasts by down-regulating the expression of genes modulated by nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). This compound is similar to the substrate of dipeptidyl peptidase 4 and is a significant inhibitor of early T-cell activation via dipeptidyl peptidase 4 inhibition .
Wirkmechanismus
Target of Action
NDMC101, also known as HS-Cm or N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, primarily targets the transcription factors NF-κB and NFATc1 . These transcription factors play a crucial role in the differentiation and function of osteoclasts, which are cells that break down bone tissue .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the differentiation of osteoclast-like cells and reduces the bone-resorbing activity of mature osteoclasts . The compound’s efficacy is associated with the inhibition of multiple protein kinases, including p38, ERK, and JNK .
Biochemical Pathways
The affected biochemical pathway is the osteoclastogenesis pathway, which is the process of osteoclast differentiation . By inhibiting NF-κB and NFATc1, this compound disrupts this pathway, leading to a decrease in the formation of osteoclasts and their bone-resorbing activity .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant reduction of bone erosion and inflammation when administered orally in animal models .
Result of Action
The molecular and cellular effects of this compound’s action include a marked inhibition of osteoclastogenesis, which leads to a reduction in paw swelling and inflammatory bone destruction . In animal models, these effects have been associated with a decrease in serum concentrations of inflammatory cytokines, such as TNF-α and IL-1β .
Action Environment
It’s worth noting that the compound’s effects have been studied in the context of inflammation-induced bone diseases, suggesting that its efficacy may be influenced by the presence and severity of inflammation .
Biochemische Analyse
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .
Cellular Effects
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .
Temporal Effects in Laboratory Settings
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .
Metabolic Pathways
Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .
Subcellular Localization
Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NDMC101 is synthesized through a series of chemical reactions involving benzamide-linked small molecules. The synthesis involves the use of fluorophenyl salicylate-based derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for scientific research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NDMC101 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Osteoklastogenese und verwandter Signalwege.
Biologie: Untersucht auf seine Auswirkungen auf die Aktivierung und Differenzierung von T-Zellen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Knochenerkrankungen wie rheumatoider Arthritis und Synovialentzündung.
Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf Knochenresorption und Immunmodulation abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Dipeptidylpeptidase 4, die eine entscheidende Rolle bei der frühen Aktivierung von T-Zellen spielt. Die Verbindung reguliert auch die Expression von Genen herunter, die durch den zytoplasmatischen Faktor 1 des aktivierten T-Zellkerns moduliert werden, wodurch die Differenzierung von Osteoklasten gehemmt wird. Dieser duale Mechanismus macht this compound zu einem potenten Inhibitor der Osteoklastogenese und zu einem wichtigen Immunmodulator .
Wissenschaftliche Forschungsanwendungen
NDMC101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of osteoclastogenesis and related pathways.
Biology: Investigated for its effects on T-cell activation and differentiation.
Medicine: Potential therapeutic applications in treating bone disorders such as rheumatoid arthritis and synovial inflammation.
Industry: Utilized in the development of new drugs targeting bone resorption and immune modulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Azido-PEG5-Succinimidylcarbonat
- L-Homopropargylglycin
- Boc-NH-PEG11-C2-Säure
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Einzigartigkeit von NDMC101
This compound ist aufgrund seines dualen Wirkmechanismus einzigartig, der sowohl auf Dipeptidylpeptidase 4 als auch auf den zytoplasmatischen Faktor 1 des aktivierten T-Zellkerns abzielt. Dies macht es zu einem potenten Inhibitor der Osteoklastogenese und zu einem wichtigen Immunmodulator, der es von anderen ähnlichen Verbindungen unterscheidet .
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
| Record name | 1308631-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?
A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
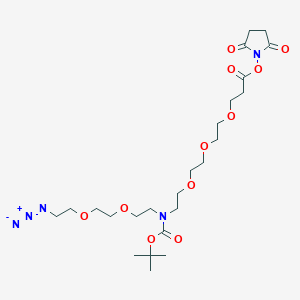
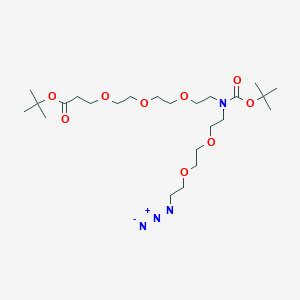
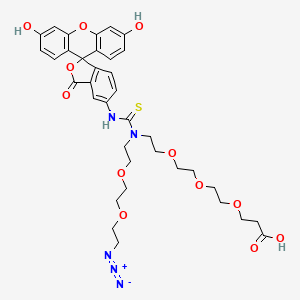
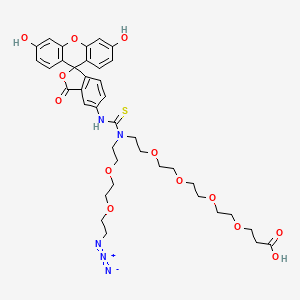
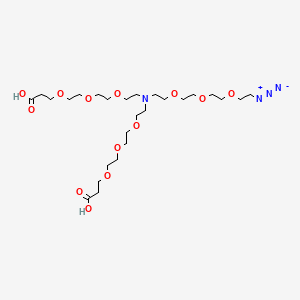
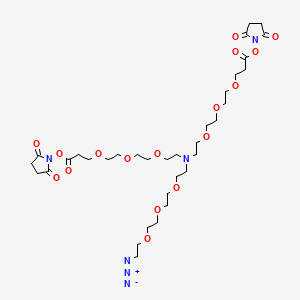
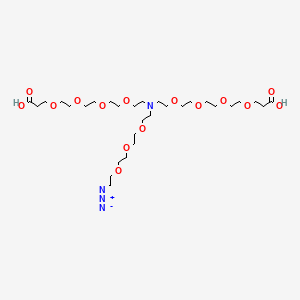

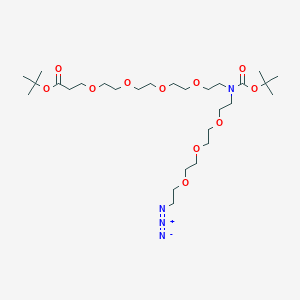
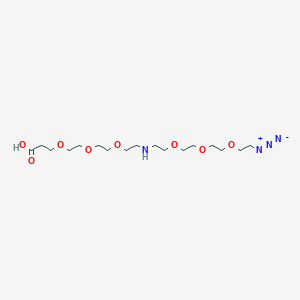
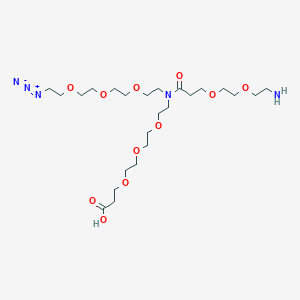
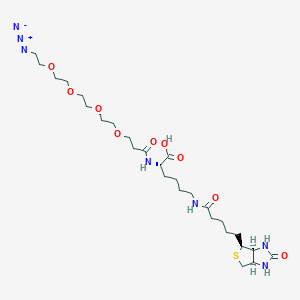

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
